1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDBJSDFDLNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under specific conditions. One improved synthetic route involves the use of ytterbium triflate (Yb(OTf)3) as a catalyst in acetonitrile, leading to the formation of the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT1A receptor, leading to various physiological effects . This interaction can modulate neurotransmitter release and influence mood, cognition, and behavior. The exact pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound is distinguished by its bis-piperazine architecture. Most analogs retain one piperazine group paired with a diverse substituent (e.g., naphthyloxy, phenoxy, or halogenated chains). Structural variations significantly influence receptor selectivity, binding affinity, and pharmacokinetic properties.
Comparative Analysis of Selected Compounds
Table 1: Comparison of Structural and Pharmacological Properties
Critical Insights from Structural Modifications
- Piperazine vs. Aromatic Substituents: Naftopidil’s naphthyloxy group enhances α1-adrenoceptor selectivity, while the target compound’s dual piperazine design may favor interactions with dimeric receptor complexes or dual-target mechanisms .
- Chain Length and Halogenation : The chloro-substituted analog () demonstrates the role of halogens in improving metabolic stability and enantiomeric resolution, critical for cardiovascular drugs .
- Enzymatic Targets: The Hsp90 inhibitor () highlights how extended alkoxy chains (e.g., bromophenoxyethyl) can shift activity toward enzyme inhibition rather than receptor modulation .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Computed Physicochemical Properties
| Compound (CAS No.) | logP | Topological Polar Surface Area (TPSA) | Hydrogen Bond Donors/Acceptors | Molecular Weight |
|---|---|---|---|---|
| This compound | ~3.5* | ~70 Ų | 3 / 7 | 508.6 g/mol |
| Naftopidil (57149-07-2) | 3.2 | 67.6 Ų | 2 / 5 | 437.4 g/mol |
| 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (66307-56-0) | 3.1 | 58.7 Ų | 2 / 5 | 342.4 g/mol |
*Estimated based on structural analogs.
- logP and TPSA : The target compound’s higher TPSA (due to two piperazine groups) may reduce blood-brain barrier permeability compared to naftopidil, favoring peripheral actions .
- Synthetic Complexity: Bis-piperazine derivatives require multi-step synthesis (e.g., bromination, amination), whereas mono-piperazine analogs like naftopidil are more straightforward to produce .
Biological Activity
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol (hereafter referred to as Compound A) is a synthetic compound with potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C25H36N4O3
- Molecular Weight : 440.59 g/mol
- IUPAC Name : this compound
Compound A primarily targets alpha1-adrenergic receptors , which are implicated in various physiological responses, including vasoconstriction and modulation of neurotransmitter release. The interaction with these receptors suggests potential applications in treating conditions such as hypertension and certain psychiatric disorders.
Pharmacokinetics
The pharmacokinetic properties of Compound A have been explored through in silico studies, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). The compound is predicted to have favorable bioavailability due to its lipophilic nature and ability to cross the blood-brain barrier.
In Vitro Studies
Research indicates that Compound A exhibits significant biological activity:
- Cellular Effects : It is suggested to influence cell signaling pathways associated with alpha1-adrenergic receptor activation, potentially affecting gene expression and cellular metabolism.
Case Studies and Research Findings
A review of literature reveals several relevant studies:
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, suggesting that Compound A may also contribute positively to neuronal health through its receptor interactions .
- Potential Antidepressant Activity : In studies involving piperazine derivatives, compounds targeting adrenergic receptors have shown antidepressant-like effects in rodent models. This positions Compound A as a candidate for further investigation in mood disorder treatments .
- Cytotoxicity in Cancer Models : While direct studies on Compound A are sparse, related piperazine derivatives have exhibited cytotoxic effects against various cancer cell lines. This raises the possibility that Compound A may also possess anticancer properties worth exploring .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Target Receptors |
|---|---|---|---|
| Compound A | C25H36N4O3 | Neuroprotective | Alpha1-adrenergic |
| Compound B | C24H34N4O2 | Antidepressant | Serotonin |
| Compound C | C26H38N4O3 | Cytotoxic | Multiple |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and a propan-2-ol backbone. Key steps include:
- Step 1 : Reacting 2-methoxyphenylpiperazine with a halogenated propan-2-ol derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol .
- Purity Control : Confirm structural integrity using -NMR, -NMR, and LC-MS. For high-purity batches (>99%), employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) for receptor binding?
- Methodological Answer : Focus on modifying:
- Piperazine Substituents : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to assess steric/electronic effects on receptor affinity.
- Linker Flexibility : Substitute the propan-2-ol backbone with ethylene glycol or rigid aromatic spacers to study conformational preferences.
- Validation : Use molecular docking (e.g., AutoDock Vina) against target receptors (e.g., α-adrenoceptors) to prioritize analogs for synthesis .
Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s identity and purity?
- Methodological Answer :
- Spectroscopy : -NMR (δ 2.5–3.5 ppm for piperazine protons; δ 3.7–4.2 ppm for methoxy groups) and FT-IR (broad O–H stretch ~3300 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time comparison against a certified reference standard.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H] ~529.6 Da) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å). Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures).
- Refinement : Employ SHELXL for structure solution and refinement. Analyze torsion angles to validate the propan-2-ol linker’s spatial orientation and piperazine ring puckering .
- Discrepancy Resolution : Compare experimental data with computational models (e.g., DFT-optimized geometries). Mismatches in dihedral angles may indicate solvent effects or crystal packing forces .
Q. What computational approaches are suitable for predicting the compound’s binding mechanism to serotonin or adrenergic receptors?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or GROMACS to dock the compound into receptor active sites (e.g., 5-HT PDB: 7EKG). Include flexible side-chain residues during sampling.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energies via MM/PBSA.
- Validation : Cross-reference with experimental SAR data (e.g., IC values from radioligand assays) to refine computational models .
Q. How can contradictory pharmacological data (e.g., partial agonist vs. antagonist activity) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions (pH 7.4, 37°C).
- Functional Assays : Compare cAMP accumulation (for GPCRs) vs. calcium flux assays to differentiate signaling pathways.
- Data Analysis : Apply statistical models (e.g., two-way ANOVA) to account for batch-to-batch variability. Reconcile discrepancies using receptor subtype selectivity profiles (e.g., α vs. α) .
Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility.
- Prodrug Design : Introduce ester or carbamate groups at the propan-2-ol hydroxyl, which hydrolyze in vivo.
- Formulation : Use cyclodextrin-based nanocarriers or lipid emulsions for intravenous delivery. Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
